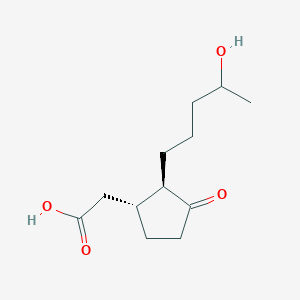
(-)-11-Hydroxy-9,10-dihydrojasmonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-11-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid that is 9,10-dihydrojasmonic acid substituted by a hydroxy group at position 11 (the 1R,2R-stereoisomer).
Scientific Research Applications
Metabolism in Plants (-)-11-Hydroxy-9,10-dihydrojasmonic acid is metabolized in barley shoots, where it is transformed into major and minor metabolites, including its O(11)-β-D-glucopyranoside and (-)-9,10-dihydro-12-hydroxyjasmonic acid, indicating its involvement in plant growth regulatory processes (Meyer et al., 1989).
Biotransformation in Barley In barley, (-)-11-Hydroxy-9,10-dihydrojasmonic acid undergoes biotransformation to produce various amino acid conjugates, such as N-[(−)9,10-dihydrojasmonoyl]valine, indicating its metabolic versatility in plants (Meyer et al., 1991).
Role in Jasmonic Acid Synthesis This compound plays a role in the synthesis and accumulation of jasmonic acid and its derivatives in plants, as evidenced by its presence in Arabidopsis thaliana and its influence on plant defense and developmental processes (Gidda et al., 2003).
Fungal Metabolites It is also identified as a metabolite in the fungus Botryodiplodia theobromae, suggesting its broader biological significance beyond just plants (Miersch et al., 1991).
Synthetic Applications This compound is involved in the synthesis of dihydrojasmone, a fragrance compound, showcasing its potential in industrial applications (Subramaniam et al., 1979).
properties
Product Name |
(-)-11-Hydroxy-9,10-dihydrojasmonic acid |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(4-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h8-10,13H,2-7H2,1H3,(H,15,16)/t8?,9-,10-/m1/s1 |
InChI Key |
ZJPORBFEYXKGKA-VXRWAFEHSA-N |
Isomeric SMILES |
CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O |
Canonical SMILES |
CC(CCCC1C(CCC1=O)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



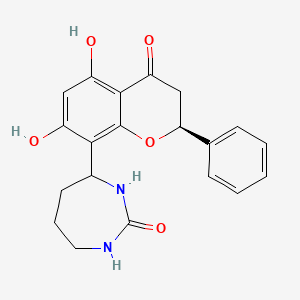

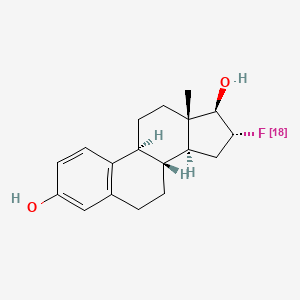

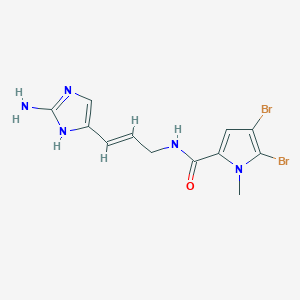

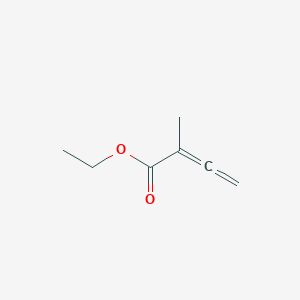


![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)



![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)